molecular formula C14H12ClN3O2 B3830975 6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine

6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B3830975
M. Wt: 289.71 g/mol
InChI Key: LXSHHIJXRKDOMP-UHFFFAOYSA-N
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Description

6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a pyridine ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves the reaction of 2,3-dimethoxybenzaldehyde with 2-chloro-3-nitropyridine under basic conditions to form an intermediate chalcone. This intermediate is then cyclized using ammonium acetate to yield the desired imidazo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while nucleophilic substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and pyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-nitropyridine: A precursor in the synthesis of 6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine.

    2,3-dimethoxybenzaldehyde: Another precursor used in the synthesis.

    Imidazo[4,5-b]pyridine derivatives: A class of compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to the presence of both chloro and dimethoxyphenyl groups, which can influence its reactivity and biological activity. This combination of functional groups is not commonly found in other imidazo[4,5-b]pyridine derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-chloro-2-(2,3-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-19-11-5-3-4-9(12(11)20-2)13-17-10-6-8(15)7-16-14(10)18-13/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSHHIJXRKDOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC3=C(N2)C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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